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Cat. No.: B1490505 Get Quote

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently

reappear in successful therapeutic agents. These "privileged scaffolds" serve as versatile

platforms for drug discovery, offering a robust structural foundation that can be readily modified

to interact with a wide array of biological targets. 3-(4-Piperidinyl)benzoic acid is a

quintessential example of such a scaffold. Its structure marries two key pharmacophoric

elements: a piperidine ring and a benzoic acid moiety.

The piperidine ring, a saturated heterocycle, is one of the most ubiquitous scaffolds in clinically

approved drugs.[1] Its three-dimensional, chair-like conformation allows for the precise spatial

projection of substituents, enabling optimized interactions within a target's binding pocket.[1]

Furthermore, the basic nitrogen atom can serve as a hydrogen bond acceptor or a point of

attachment for further chemical elaboration, while also influencing the molecule's overall

physicochemical properties like solubility and lipophilicity, which are critical for favorable

pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion).[1][2][3]

The benzoic acid group provides a planar, aromatic system and a carboxylic acid function. This

acidic group is a potent hydrogen bond donor and acceptor and can engage in ionic

interactions, often anchoring the molecule to a specific site on a protein target. The phenyl ring

itself can participate in pi-stacking or hydrophobic interactions. The true power of the 3-(4-

piperidinyl)benzoic acid scaffold lies in the synergistic combination of these two components,

providing distinct vectors for chemical modification and a geometrically defined linkage that has

proven highly effective in the design of potent and selective modulators of various biological
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targets. This guide explores the core applications of this versatile building block in

contemporary drug development.[4]

Core Physicochemical Properties
A foundational understanding of a scaffold's properties is critical for its effective deployment in a

drug discovery campaign.

Property Value Source

Molecular Formula C₁₂H₁₅NO₂ [4]

Molecular Weight 205.25 g/mol [4]

Boiling Point 377.5 °C at 760 mmHg [4]

CAS Number 766508-67-2 [4]

Storage
Room temperature, dry,

sealed, away from light
[4]

Application I: Development of Novel Anticancer
Agents
The 3-(4-piperidinyl)benzoic acid scaffold and its close isosteres have been instrumental in the

development of agents targeting key pathways in oncology, particularly as kinase inhibitors and

general antiproliferative compounds.

Rationale and Mechanism of Action
The core structure serves as an excellent starting point for synthesizing inhibitors that can

occupy the ATP-binding pocket of various kinases, which are crucial regulators of cell growth,

proliferation, and survival. The piperidine ring can be functionalized to extend into different

regions of the kinase domain, while the benzoic acid portion can form critical interactions with

the hinge region. By modifying these two key positions, chemists can achieve both high

potency and selectivity against specific cancer-associated targets.
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A prominent strategy involves the dual inhibition of receptor tyrosine kinases like VEGFR-2 and

c-Met, which are pivotal in tumor angiogenesis, growth, and metastasis.[5] Derivatives based

on a piperidinyl-benzoxazole scaffold, which can be synthesized from piperidine-4-carboxylic

acid, have shown significant promise.[5]
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Case Study: Piperidinyl-Benzoxazole Derivatives as
Dual VEGFR-2/c-Met Inhibitors
Researchers have synthesized a series of piperidinyl-based benzoxazole derivatives and

evaluated their inhibitory activity against VEGFR-2 and c-Met kinases.[5] The synthesis

involved coupling various substituted amines to the piperidine nitrogen via an acetamide linker.

Several of these compounds demonstrated potent, low-micromolar to nanomolar inhibition of

both kinases.

Compound ID Modification
VEGFR-2 IC₅₀
(µM)

c-Met IC₅₀ (µM)
MCF-7
Cytotoxicity
IC₅₀ (µM)

11a Phenyl ethanone 0.081 0.210 6.25

11b
p-Fluorophenyl

ethanone
0.057 0.181 4.30

5g

3,4-

Dimethoxyphenyl

acetamide

0.420 0.810 10.12

Sorafenib Reference Drug 0.045 - 4.95

Data synthesized

from a study on

piperidinyl-based

benzoxazole

derivatives.[5]
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The results highlight that substitutions on the piperidine nitrogen significantly influence potency.

Compound 11b, with a p-fluorophenyl ethanone moiety, emerged as a particularly potent dual

inhibitor with strong cytotoxic effects against the MCF-7 breast cancer cell line, comparable to

the reference drug Sorafenib.[5]

Experimental Protocol: MTT Assay for Antiproliferative
Activity
This protocol is based on the methodology used to evaluate the antiproliferative effects of novel

6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives.[6]

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HT-29) are cultured in appropriate

media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a density

of approximately 5 x 10³ cells per well. Plates are incubated for 24 hours to allow for cell

attachment.

Compound Treatment: The synthesized 3-(4-piperidinyl)benzoic acid derivatives are

dissolved in DMSO to create stock solutions. A series of dilutions are prepared in culture

media and added to the wells, with final concentrations typically ranging from 1 to 100 µM.

Control wells receive media with DMSO only.

Incubation: The plates are incubated for 48 hours to allow the compounds to exert their

effects.

MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates

are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will

convert the yellow MTT to a purple formazan precipitate.

Formazan Solubilization: The culture medium is carefully removed, and 100 µL of DMSO is

added to each well to dissolve the formazan crystals.

Absorbance Reading: The absorbance of each well is measured at 570 nm using a

microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the control wells. The

IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined

by plotting cell viability against compound concentration and fitting the data to a dose-

response curve.

Application II: Modulators of G-Protein Coupled
Receptors (GPCRs) for Inflammatory Diseases
The scaffold is a key component in the design of antagonists for GPCRs, such as the P2Y₁₄

receptor, which is a therapeutic target for inflammatory conditions like asthma and acute kidney

injury.[7]

Rationale and Mechanism of Action
The P2Y₁₄ receptor is activated by endogenous UDP-sugars, which are released during

cellular stress and act as damage-associated molecular patterns (DAMPs), triggering

inflammatory responses.[7] Competitive antagonists that block this receptor can therefore exert

potent anti-inflammatory effects. The 3-(4-piperidinyl)benzoic acid scaffold provides an ideal

framework for such antagonists. The benzoic acid can mimic the phosphate groups of the

endogenous ligand, while the piperidine ring can be modified to optimize affinity and selectivity

for the receptor's binding pocket.
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Case Study: Development of Non-Zwitterionic P2Y₁₄
Receptor Antagonists
Starting from a known zwitterionic antagonist, researchers explored modifications to the

piperidine moiety to remove the charged character, which can be detrimental to oral

bioavailability.[7] By replacing the basic piperidine nitrogen with uncharged bioisosteres or

capping it with specific functional groups, they were able to maintain moderate to high receptor

affinity. This work underscores the "tunability" of the scaffold, where the piperidine component

can be systematically altered to improve drug-like properties while preserving target

engagement.[7]
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Application III: Enzyme Inhibition in Neurological
and Metabolic Disorders
The structural rigidity and defined substitution vectors of 3-(4-piperidinyl)benzoic acid make it a

valuable core for designing inhibitors of various enzymes.

Glycine Transporter 1 (GlyT1) Inhibitors
GlyT1 inhibitors are being investigated for the treatment of schizophrenia by modulating

glutamatergic neurotransmission. Derivatives of 3-(piperidin-4-yl)benzo[d]isoxazole, an isostere

of the core scaffold, have been discovered as potent and selective GlyT1 inhibitors.[8] The

development of these compounds showcases the utility of the piperidinyl-aryl linkage in

targeting neurotransmitter transporters.

Tyrosinase Inhibitors
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating

hyperpigmentation disorders. Studies on various benzoic acid derivatives have shown that they

can effectively inhibit tyrosinase.[9] While not directly focused on the 3-(4-piperidinyl) analogue,

the research demonstrates that the benzoic acid moiety is a valid starting point for tyrosinase

inhibitor design. The piperidine ring could be incorporated to explore new interactions within the

enzyme's active site and improve pharmacokinetic properties.

Experimental Protocol: Synthesis of an N-Acyl
Derivative
This general protocol is adapted from procedures used to create libraries of derivatives for

screening.[5][6]

Starting Materials: 3-(4-Piperidinyl)benzoic acid hydrochloride, a desired carboxylic acid (R-

COOH), a peptide coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g.,

DIPEA, triethylamine).

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(4-

piperidinyl)benzoic acid hydrochloride (1.0 eq) and the carboxylic acid (1.1 eq) in an

anhydrous aprotic solvent such as DMF or DCM.
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Activation: Add the coupling agent (1.2 eq) and the base (3.0 eq) to the solution. Stir the

mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

Reaction: Allow the reaction to proceed at room temperature for 4-18 hours. The progress

can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl

acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated

NaHCO₃ solution), and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The crude product is then purified, typically by flash

column chromatography on silica gel, to yield the pure N-acyl derivative.

Characterization: Confirm the structure and purity of the final compound using analytical

techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook
3-(4-Piperidinyl)benzoic acid has firmly established itself as a privileged scaffold in medicinal

chemistry. Its architectural elegance, combining a versatile piperidine ring with a functionally

crucial benzoic acid moiety, provides a robust platform for developing therapeutics across

diverse disease areas, including oncology, inflammation, and neurological disorders. The ability

to systematically and independently modify both halves of the molecule allows for fine-tuning of

potency, selectivity, and pharmacokinetic properties.

Future research will likely continue to exploit this scaffold's potential. The exploration of novel

bioisosteres for the benzoic acid and piperidine rings could yield compounds with unique

properties. Furthermore, applying this scaffold to new target classes and employing advanced

drug design strategies, such as fragment-based design and computational modeling, will

undoubtedly unlock new therapeutic opportunities grounded in this remarkably effective

molecular framework.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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